molecular formula C10H14N2O3S B13721527 3-Amino-4-cyclopropylmethoxy-benzenesulfonamide

3-Amino-4-cyclopropylmethoxy-benzenesulfonamide

Cat. No.: B13721527
M. Wt: 242.30 g/mol
InChI Key: MSZMXEADENOAOS-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropylmethoxy-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropylmethoxy-benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-cyclopropylmethoxy-benzenesulfonyl chloride.

    Amination Reaction: The sulfonyl chloride is then reacted with ammonia or an amine to introduce the amino group, forming the desired this compound.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and safety. These methods allow for better control over reaction conditions and can be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropylmethoxy-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-4-cyclopropylmethoxy-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of enzymes like carbonic anhydrase.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropylmethoxy-benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to various physiological effects. The compound may also interact with other enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • 3-Amino-4-hydroxy-benzenesulfonamide

Uniqueness

3-Amino-4-cyclopropylmethoxy-benzenesulfonamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzenesulfonamides and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

3-amino-4-(cyclopropylmethoxy)benzenesulfonamide

InChI

InChI=1S/C10H14N2O3S/c11-9-5-8(16(12,13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6,11H2,(H2,12,13,14)

InChI Key

MSZMXEADENOAOS-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

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